anilino(phenyl)acetic acid
Overview
Description
anilino(phenyl)acetic acid is a versatile organic compound with the molecular formula C14H13NO2 . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is structurally characterized by an aniline group attached to a phenylacetic acid moiety, making it a member of the arylacetic acid derivatives.
Scientific Research Applications
anilino(phenyl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
This compound is a derivative of indole , which is known to play a significant role in cell biology . Indole derivatives have been used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various targets in the cell, leading to changes in cellular processes .
Biochemical Pathways
Anilino(phenyl)acetic acid may affect several biochemical pathways due to its structural similarity to indole derivatives. Indole-3-acetic acid (IAA), a well-studied indole derivative, is known to be synthesized from L-tryptophan via indole-3-pyruvate in a two-step reaction . It’s possible that this compound might be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 22726 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
Indole derivatives are known to have various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Biochemical Analysis
Cellular Effects
It is known that phenolic compounds, a group to which this compound belongs, can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that phenolic compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that phenolic compounds can have varying effects at different dosages .
Metabolic Pathways
It is known that phenolic compounds are involved in various metabolic pathways .
Transport and Distribution
It is known that phenolic compounds can interact with various transporters and binding proteins .
Subcellular Localization
It is known that phenolic compounds can be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anilino(phenyl)acetic acid typically involves the reaction of aniline with phenylacetic acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient production and high yield. The reaction conditions are optimized to maintain consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: anilino(phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Substitution reactions can occur at the aniline or phenylacetic acid moiety, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Comparison with Similar Compounds
Ibuprofen: Another arylacetic acid derivative with anti-inflammatory properties.
Naproxen: A structurally similar NSAID with similar therapeutic effects.
Diclofenac: An NSAID with a similar mechanism of action but different structural features.
Uniqueness: anilino(phenyl)acetic acid stands out due to its unique combination of aniline and phenylacetic acid moieties, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-anilino-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10,13,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEVMRNCAGDLBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346520 | |
Record name | alpha-(Phenylamino)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3684-12-6 | |
Record name | α-(Phenylamino)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3684-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N,2-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003684126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Anilino-2-phenylacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-(Phenylamino)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl(phenylamino)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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